molecular formula C20H22BrN3O2S2 B2832672 N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252908-55-6

N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2832672
CAS No.: 1252908-55-6
M. Wt: 480.44
InChI Key: LHIIMBFACCQVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-bromo-4-methylphenyl acetamide group linked via a sulfanyl bridge to a 3-(3-methylbutyl)-4-oxo-substituted heterocyclic core. The thienopyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 3-methylbutyl chain at position 3 of the thienopyrimidine ring introduces steric bulk, which may modulate enzymatic interactions or metabolic stability .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-15-5-4-13(3)10-14(15)21/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIIMBFACCQVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfanyl acetamide-linked thienopyrimidines. Key structural variations among analogues include:

Substituents on the phenyl ring (e.g., bromo, chloro, methyl).

Alkyl chain modifications on the thienopyrimidine moiety (e.g., ethyl, butyl, 3-methylbutyl).

Additional ring systems (e.g., cyclopenta, hexahydrobenzothieno).

Comparative Analysis Table

Compound Name Phenyl Substituent Thienopyrimidine Substituent Molecular Weight (g/mol) Key Properties/Findings References
N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Br, 4-CH₃ 3-(3-methylbutyl) ~500 (estimated) High lipophilicity; potential steric effects from 3-methylbutyl chain.
N-(2-chloro-4-methylphenyl)-2-[(3-butyl-4-oxo-pyridothienopyrimidin-2-yl)sulfanyl]acetamide 2-Cl, 4-CH₃ 3-butyl 486.40 Chloro substituent may enhance electrophilicity; lower steric bulk than 3-methylbutyl.
N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-cyclopenta-thienopyrimidin-2-yl]sulfanyl}acetamide 4-Br, 2-CH₃ 3-(4-Cl-phenyl) ~530 (estimated) Bulky 4-Cl-phenyl group may restrict conformational flexibility.
N-(2-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-Br 3-ethyl, 5,6-dimethyl 452.37 Dimethyl groups increase electron density; shorter ethyl chain reduces steric hindrance.

Key Findings from Comparative Studies

Chlorine analogues (e.g., ) exhibit similar electronic properties but lower molecular weight, which may improve solubility .

Alkyl Chain Modifications: The 3-methylbutyl group in the target compound increases hydrophobicity compared to ethyl or butyl chains, which could prolong half-life but reduce aqueous solubility .

Spectral and Synthetic Insights :

  • NMR data (e.g., ) indicate that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift changes, reflecting altered electronic environments.
  • Synthetic yields for analogues with bulkier groups (e.g., 3-methylbutyl) are typically lower (~60–70%) compared to simpler alkyl chains (~85–95%) due to steric hindrance during coupling reactions .

ADMET Considerations: Compounds with higher log P values (e.g., target compound) may exhibit better membrane permeability but increased risk of hepatotoxicity . Shorter alkyl chains (e.g., ethyl in ) correlate with faster metabolic clearance, as noted in QSAR models .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
  • Base and Solvent Selection: Potassium carbonate in ethanol or DMF enhances nucleophilic substitution efficiency for thieno[3,2-d]pyrimidine core formation .
  • Temperature Control: Maintaining 60–80°C during sulfanylacetamide coupling minimizes side reactions .
  • Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .

Q. What analytical techniques are critical for confirming structural integrity post-synthesis?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent integration and confirm thienopyrimidine scaffold connectivity .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (±2 ppm) and detects impurities .
  • Elemental Analysis: Ensures stoichiometric agreement (<0.4% deviation) for C, H, N, S .

Q. How is the compound’s potential biological activity assessed in preliminary studies?

  • Methodological Answer:
  • In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays. IC50_{50} values are calculated via dose-response curves .
  • Cell-Based Testing: Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) identifies selective activity .
  • Computational Docking: AutoDock Vina predicts binding modes to prioritize targets .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Reproducibility Checks: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity Verification: Re-purify batches via column chromatography and re-test to exclude impurity-driven effects .
  • Structural Analog Comparison: Benchmark activity against derivatives (e.g., N-(3-chloro-2-methylphenyl)- analogs) to isolate substituent-specific effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Derivative Synthesis: Modify substituents (e.g., bromo → methoxy at C4) via Suzuki coupling or nucleophilic substitution .
  • Pharmacophore Mapping: Overlay active/inactive analogs using Schrödinger Phase to identify critical functional groups (e.g., sulfanyl bridge) .
  • QSAR Modeling: Build regression models (e.g., CoMFA) correlating logP, polar surface area, and IC50_{50} values .

Q. What crystallographic methods are employed to resolve 3D conformation uncertainties?

  • Methodological Answer:
  • X-ray Diffraction: Single-crystal analysis (Mo Kα radiation, 100K) with SHELXL refinement determines bond angles and torsion angles .
  • Hydrogen Bonding Networks: PLATON analysis visualizes intramolecular interactions (e.g., N–H⋯O) stabilizing the thienopyrimidine core .
  • Cambridge Structural Database (CSD) Cross-Validation: Compare metrics (e.g., π-stacking distances) with analogs (e.g., ARARUI) to validate geometry .

Q. How do researchers address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer:
  • Force Field Adjustment: Re-parameterize AMBER for sulfur-containing ligands to improve docking accuracy .
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess binding stability and identify flexible regions .
  • SPR Validation: Surface plasmon resonance quantifies binding kinetics (kon_\text{on}/koff_\text{off}) to reconcile static vs. dynamic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.